6-[(2-Methoxyethoxy)amino]-5-methylpyrimidin-2(1H)-one
Description
Structure
3D Structure
Properties
CAS No. |
244105-55-3 |
|---|---|
Molecular Formula |
C8H13N3O3 |
Molecular Weight |
199.21 g/mol |
IUPAC Name |
6-(2-methoxyethoxyamino)-5-methyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C8H13N3O3/c1-6-5-9-8(12)10-7(6)11-14-4-3-13-2/h5H,3-4H2,1-2H3,(H2,9,10,11,12) |
InChI Key |
KNYQCJJWZZCAGS-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OCCOC |
Canonical SMILES |
CC1=C(NC(=O)N=C1)NOCCOC |
Purity |
95%min |
Origin of Product |
United States |
Synthesis and Chemical Derivatization of 2 O 2 Methoxyethyl 5 Methylcytidine
Methodologies for Nucleoside Synthesis
The synthesis of the 2'-O-(2-Methoxyethyl)-5-methylcytidine phosphoramidite (B1245037) is a cornerstone of its utility. This process is built upon established nucleoside chemistry, which has been refined for both efficiency and scalability.
The standard method for preparing 2'-O-(2-Methoxyethyl)-5-methylcytidine for oligonucleotide synthesis is through phosphoramidite chemistry. biosynth.com This approach converts the relatively unreactive nucleoside into a highly reactive phosphoramidite building block. The general process begins with the appropriately protected nucleoside. acs.org The 5'-hydroxyl group is protected with an acid-labile 4,4'-dimethoxytrityl (DMT) group, while the exocyclic N4-amino group of the cytosine base is protected with an acyl group, such as acetyl (Ac) or benzoyl (Bz). acs.orgglenresearch.com
The key step is the phosphitylation of the 3'-hydroxyl group. This is typically achieved by reacting the protected nucleoside with an activating agent like 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite (CEP-Cl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine. nih.gov The resulting product is the desired N4-Acetyl-5′-O-(4,4′-dimethoxytrityl)-2′-O-(2-methoxyethyl)-5-methylcytidine-3′-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite. silantes.com For advanced applications requiring stereochemical purity, synthesis may involve new chiral oxazaphospholidine-containing nucleosides to control the stereochemistry at the phosphorus center. rsc.org
Transitioning the synthesis of 2'-O-(2-Methoxyethyl)-5-methylcytidine derivatives from laboratory-scale to large, multigram or multikilogram quantities requires significant process optimization. nih.govnih.gov The focus of large-scale synthesis is to maximize yield, ensure high purity, and maintain cost-efficiency. nih.gov
Key optimization strategies include:
Minimizing Chromatography: Chromatographic purification steps are often bottlenecks in large-scale production. Strategies to reduce their necessity include developing improved work-up procedures and one-pot synthesis protocols. nih.gov
Low-Cost Reagents: The selection of inexpensive and readily available starting materials and reagents is critical for economical manufacturing. nih.gov
Process Improvement: An example of process improvement in a related synthesis involved developing a method to selectively hydrolyze benzoyl ester impurities, which simplified purification and improved the quality of the final product. nih.gov
The synthesis of the target nucleoside typically starts from commercially available precursors. A common pathway may begin with 5-methyluridine. The synthesis of a related compound, 2′-O-Methyl-5-hydroxymethylcytidine phosphoramidite, started with 2′‐O‐methyl‐5‐methyluridine. nih.gov The pathway involves a series of protection, modification, and conversion steps.
A representative synthetic pathway can be summarized as:
Protection: The starting nucleoside (e.g., 5-methylcytidine) is protected at the 3' and 5' hydroxyl groups, often using a 1,1,3,3-tetraisopropyl-1,3-disiloxanediyl (TIPDS) group. nih.gov
Alkylation: The 2'-hydroxyl group is alkylated to introduce the 2-methoxyethyl (MOE) side chain.
Deprotection/Reprotection: The initial protecting groups are removed, and the 5'-hydroxyl is selectively protected with a DMT group. The N4-amino group is also protected.
Phosphitylation: The final step is the phosphitylation of the 3'-hydroxyl group to yield the active phosphoramidite monomer. nih.gov
| Precursor/Reagent | Role in Synthesis |
| 5-methylcytidine (B43896) / 5-methyluridine | Starting nucleoside precursor. nih.govnih.gov |
| 4,4'-dimethoxytrityl chloride (DMT-Cl) | Protects the 5'-hydroxyl group. nih.gov |
| 2-Methoxyethanol | Provides the 2-methoxyethyl group for alkylation of the 2'-hydroxyl. nih.gov |
| Acetyl Anhydride / Benzoyl Chloride | Protects the N4-exocyclic amino group of cytidine (B196190). acs.orgnih.gov |
| 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite (CEP-Cl) | Phosphitylating agent for the 3'-hydroxyl group. nih.gov |
Targeted Chemical Modifications and Protective Group Strategies
The specific chemical modifications of 2'-O-(2-Methoxyethyl)-5-methylcytidine are intentional and designed to impart superior therapeutic properties to oligonucleotides. The 2'-O-(2-Methoxyethyl) group is a second-generation modification known to significantly increase the metabolic stability of oligonucleotides by providing resistance against nuclease degradation. biosearchtech.comgenelink.com This modification also enhances the binding affinity of the oligonucleotide to its complementary RNA target. biosearchtech.com The methyl group at the 5th position of the cytosine base contributes to enhanced thermal stability of the nucleic acid duplex. nih.gov
A robust protective group strategy is essential to prevent unwanted side reactions during the multi-step synthesis. These temporary groups mask reactive sites, allowing for specific reactions to occur only at the desired positions.
| Protective Group | Function | Removal Condition |
| 4,4'-dimethoxytrityl (DMT) | Protects the 5'-hydroxyl group during phosphitylation and oligonucleotide synthesis. acs.org | Mild acid treatment. researchgate.net |
| Acetyl (Ac) / Benzoyl (Bz) | Protects the exocyclic N4-amino group of cytidine to prevent side reactions during synthesis. acs.orgglenresearch.com | Basic conditions (e.g., ammonolysis). nih.gov |
| 2-Cyanoethyl | Protects the phosphorus atom in the phosphoramidite and the resulting phosphite (B83602) triester linkage during synthesis. researchgate.net | Basic conditions, often removed with the base-protecting groups. researchgate.net |
Impurity Analysis and Control in Synthesis
Ensuring the purity of the final oligonucleotide product is critical for its therapeutic function. The synthesis process can generate several types of impurities that must be monitored and controlled.
Common impurities include:
Deletion Sequences (n-1): These arise from incomplete coupling of a phosphoramidite monomer to the growing oligonucleotide chain. To control this, unreacted 5'-hydroxyl groups are permanently blocked or "capped" in each synthesis cycle, typically using acetic anhydride, to prevent them from participating in subsequent coupling steps. researchgate.net
Deamination Products: The cytidine base can be susceptible to deamination, which converts 5-methylcytidine into thymidine (B127349). This chemical change alters the sequence and can impact the efficacy and specificity of the therapeutic. researchgate.net
Phosphorus-related Impurities: During the deprotection of the phosphate (B84403) backbone, side reactions can occur. For instance, the use of certain deprotection cocktails can lead to the formation of impurities like 3-(2-cyanoethyl) thymidine (CNET). The choice of reagents, such as using piperazine (B1678402) as a scavenger, can significantly reduce the levels of such impurities. researchgate.net
Depurination: While less of a concern for modified pyrimidines, depurination (cleavage of the N-glycosidic bond) can occur at deoxyadenosine (B7792050) and deoxyguanosine residues within a gapmer oligonucleotide during acidic detritylation steps. The presence of the 2'-oxygen in the MOE modification makes the adjacent purine (B94841) residues more stable against depurination. researchgate.net
| Impurity Type | Origin | Control Strategy |
| Deletion Sequences (n-1) | Incomplete coupling during solid-phase synthesis. | Capping of unreacted 5'-OH groups with acetic anhydride. researchgate.net |
| Deamination | Conversion of 5-methylcytidine to thymidine. | Controlled pH and reaction conditions during synthesis and deprotection. researchgate.net |
| CNET Adducts | Side reaction during phosphorus deprotection. | Use of scavengers like piperazine during deprotection. researchgate.net |
| N(2)-acetyl-2,6-diaminopurine | Side reaction at guanine (B1146940) nucleobases during capping. | Optimization of capping and deprotection protocols. researchgate.net |
Molecular and Structural Studies of 2 O 2 Methoxyethyl 5 Methylcytidine Modified Oligonucleotides
Conformational Analysis of the 2'-O-(2-Methoxyethyl) Group
The flexibility of the five-membered furanose ring in a nucleotide is described by a pseudorotational cycle, with two preferred low-energy conformational states: C3'-endo (North) and C2'-endo (South). nih.govresearchgate.net The presence of a substituent at the 2' position significantly influences this equilibrium. glenresearch.com The bulky 2'-MOE group sterically favors a C3'-endo sugar pucker, which is characteristic of A-form RNA helices. glenresearch.comnih.govbiomolther.org This conformational preference is a key factor in the properties of MOE-modified oligonucleotides. biomolther.org
By driving the conformational equilibrium of the furanose ring toward the C3'-endo state, the 2'-MOE group effectively "pre-organizes" the oligonucleotide backbone into an A-form geometry, which is ideal for binding to complementary RNA strands. biomolther.orgacs.org Nuclear Magnetic Resonance (NMR) spectroscopy studies have confirmed that the 2'-MOE group drives the pseudorotational equilibrium of the ribofuranose moiety to the N-type (North) conformation. nih.gov X-ray crystallography has further revealed that this pre-organization makes the duplex more rigid, which is hypothesized to be a primary reason for the increased RNA binding affinity. researchgate.net
A direct consequence of the C3'-endo conformational preference is a significant enhancement in the thermal stability and hybridization affinity of 2'-MOE modified oligonucleotides, particularly when binding to RNA targets. researchgate.netglenresearch.comethz.ch The modification increases the melting temperature (Tm), the point at which half of the duplex molecules dissociate, indicating a more stable duplex. Research shows that each 2'-MOE modification can increase the Tm by approximately 0.9 to 1.6 °C. biosearchtech.com
This increased stability is attributed to the A-form helical structure induced by the modification, which leads to more effective base-stacking interactions. nih.gov The combination of increased nuclease resistance and higher hybridization affinity makes 2'-MOE a highly valuable modification in antisense therapeutics. researchgate.netethz.ch Studies comparing various 2'-O-modifications have demonstrated the superior stabilizing effect of the 2'-O-methoxyethyl group. acs.org For instance, chimeric oligonucleotides with 2'-O-methyl modifications showed Tm increases of 14–18°C compared to their unmodified phosphorothioate (B77711) counterparts. nih.gov
Table 1: Influence of 2'-O-Alkyl Modifications on Duplex Melting Temperature (Tm)
| Oligonucleotide Duplex | Modification Type | Tm (°C) | Change in Tm (ΔTm) per modification |
|---|---|---|---|
| UOH14/AOH14 | Unmodified RNA | 24 °C | N/A |
| UOMe14/AOH14 | 2'-O-Methyl (OMe) | 36 °C | +0.86 °C |
| UOMOE14/AOH14 | 2'-O-Methoxyethyl (MOE) | 40 °C | +1.14 °C |
| General MOE vs. DNA/RNA | 2'-O-Methoxyethyl (MOE) | N/A | +0.9 to +1.6 °C |
Data compiled from multiple sources. biosearchtech.comacs.org
Nucleobase Modification: Impact of 5-Methylcytidine (B43896) on Oligonucleotide Structure
The methylation of cytosine at the 5th position of the pyrimidine (B1678525) ring is another crucial modification that enhances the structural integrity of oligonucleotides. biosearchtech.com The primary effect of introducing a 5-methyl group to cytosine (5-Me-C) is an increase in the stability of the resulting duplex. metabion.comnih.gov
Table 2: Effect of 5-Methylcytidine (5-Me-C) on Duplex Stability
| Modification | Effect on Melting Temperature (Tm) | Structural Rationale |
|---|---|---|
| 5-Methylcytidine | Increases Tm by ~1.3 °C per substitution. biosearchtech.commetabion.combiosyn.com | The hydrophobic methyl group helps to exclude water molecules from the duplex, enhancing base stacking. biosearchtech.combiosyn.com |
Data compiled from sources. biosearchtech.commetabion.combiosyn.com
Structural Determinants for Nucleic Acid Interactions
The structure is often a "gapmer," where a central core of DNA or phosphorothioate DNA nucleotides is flanked by "wings" of 2'-MOE modified nucleotides. nih.govmicrosynth.com This design is highly effective for antisense applications that rely on RNase H-mediated degradation of the target RNA, as the central DNA:RNA heteroduplex is a substrate for the enzyme, while the 2'-MOE wings provide high affinity and nuclease resistance. microsynth.com
The 2'-MOE group itself, with its defined gauche conformation, sits (B43327) comfortably within the minor groove of the A-form duplex. nih.govacs.orgresearchgate.net Crystal structures show that the MOE substituents can trap water molecules, forming stabilizing interactions with the adjacent phosphate (B84403) groups. researchgate.net While the 2'-MOE modification significantly enhances binding affinity to RNA, interactions with certain proteins may be primarily driven by other features. For example, the binding of some antisense oligonucleotides to the Stabilin-2 clearance receptor is determined mainly by the phosphorothioate (PS) backbone rather than the 2'-sugar modification. nih.govacs.org The length of the PS backbone and the single-stranded nature of the nucleic acid are the primary determinants for this specific protein binding. nih.govacs.org The addition of the 5-methyl group on cytidine (B196190) further refines these interactions by increasing duplex stability and specificity, potentially reducing off-target effects by ensuring more robust hybridization to the intended sequence. biosearchtech.comnih.gov
Mechanistic Investigations of 2 O 2 Methoxyethyl 5 Methylcytidine in Biological Systems
Modulation of Protein-Nucleic Acid Interactions
The 2'-O-MOE modification is a powerful tool for modulating the interactions between proteins and nucleic acids. biosearchtech.com This is the primary mechanism for steric-blocking oligonucleotides, which are designed to interfere with cellular processes by physically occupying a specific site on an RNA molecule. biosearchtech.comnih.gov
A prominent application of this principle is the modulation of pre-mRNA splicing. By designing a fully 2'-O-MOE modified ASO that is complementary to a splice site or a splicing regulatory element on a pre-mRNA, it is possible to block the binding of essential splicing factors (components of the spliceosome). This steric blockade can prevent the recognition of a particular exon, leading to its exclusion from the mature mRNA (exon skipping), or it can mask an inhibitory site to promote the inclusion of an otherwise excluded exon. biosearchtech.com This ability to manipulate the splicing repertoire of a specific transcript has been successfully harnessed for therapeutic purposes. biosearchtech.com
Biological Activities and Functional Applications of 2 O 2 Methoxyethyl 5 Methylcytidine Modified Oligonucleotides in Research
Research on Antiviral Activity
Oligonucleotides modified with 2'-O-(2-Methoxyethyl) (2'-MOE) and 5-methylcytosine (B146107) have been investigated for their potential as antiviral agents. The fundamental principle behind their antiviral action often lies in the antisense mechanism, where the modified oligonucleotide binds to viral mRNA, inhibiting its translation into protein and thereby disrupting the viral life cycle.
One of the earliest successes in antisense therapy was Fomivirsen, an oligonucleotide drug approved for the treatment of cytomegalovirus (CMV) retinitis in immunocompromised patients. While Fomivirsen itself is a phosphorothioate (B77711) oligonucleotide, its development paved the way for next-generation antisense drugs with improved modifications like 2'-MOE for various diseases, including viral infections nih.gov.
Research has also shown that viruses, such as SARS-CoV-2, utilize 2'-O-methylation of their own RNA as a mechanism to evade the host's innate immune system nih.gov. The viral RNA, once methylated, is not recognized as foreign, which prevents the activation of an interferon-mediated antiviral response and facilitates viral replication nih.gov. This has led to the proposition that targeting the viral 2'-O-methyltransferase enzyme could be a viable antiviral strategy nih.gov. Oligonucleotides with modifications like 2'-O-methoxyethyl could potentially interfere with these viral processes. Furthermore, the use of oligonucleotides with modified nucleobases to inhibit viral gene expression and replication is a subject of ongoing research biosearchtech.com.
Studies on Immune System Modulation
The immune-modulatory properties of oligonucleotides are of significant interest, as unmodified oligonucleotides containing certain sequences, such as CpG motifs (a cytosine followed by a guanine), can trigger pro-inflammatory immune responses through activation of Toll-like receptors (TLRs), particularly TLR9 genelink.comnih.gov. This can be an undesirable side effect in therapeutic applications.
The incorporation of 5-methylcytosine in place of cytosine within CpG motifs has been shown to significantly reduce or prevent these inflammatory responses genelink.comnih.gov. This modification leads to antagonist activity at Toll-like receptors 7 and 9, thereby mitigating the unwanted immune stimulation genelink.com.
Furthermore, 2'-O-methyl modifications on the ribose backbone of synthetic RNAs can also suppress immune stimulation nih.gov. Naturally occurring 2' modifications in self-RNA are believed to be a mechanism to avoid activation of TLR7 and TLR8, helping the immune system to differentiate between self and non-self RNA nih.gov. The 2'-O-methoxyethyl modification, a more advanced form of 2'-O-methyl, contributes to this immune-dampening effect, making oligonucleotides less immunogenic. In the context of viral infections, the 2'-O-methylation of viral RNA by the virus itself is a key strategy to evade host immune recognition nih.govidtdna.com.
The ability of these modifications to modulate immune responses is a critical factor in the development of safer oligonucleotide therapeutics.
Investigations into Anticancer Activity (non-clinical research)
In the realm of non-clinical cancer research, oligonucleotides modified with 2'-O-methoxyethyl and 5-methylcytosine are being explored for their potential to target cancer-related genes. The antisense mechanism allows for the specific silencing of oncogenes or other genes that contribute to tumor growth and survival.
One area of investigation is the use of modified antisense oligonucleotides to target microRNAs (miRNAs) that are dysregulated in cancer. For instance, a novel hybrid chemically modified RNA, 2'-O-methoxyethyl-4'-thioRNA (MOE-sRNA), has been developed and tested as an anti-microRNA oligonucleotide against miR-21, a microRNA known to be overexpressed in many cancers and associated with tumor growth nih.gov. In vivo studies using this modified oligonucleotide demonstrated significant suppression of tumor growth, highlighting its potential as a therapeutic strategy nih.gov.
Another approach involves the use of "gapmers," which are antisense oligonucleotides with a central DNA-like region flanked by modified RNA-like "wings." The wings, often containing 2'-MOE modifications, provide stability and binding affinity, while the central gap is capable of recruiting RNase H to degrade the target mRNA nih.gov. Researchers have designed phosphorothioate gapmers with 2'-MOE modifications to target specific cancer-related pathways. For example, gapmers targeting Malat1, a long non-coding RNA implicated in cancer metastasis, have been shown in in-vivo studies to reduce Malat1 expression and inhibit cancer cell proliferation nih.gov. These findings underscore the potential of 2'-MOE modified oligonucleotides in the development of novel anticancer therapies.
Applications in Oligonucleotide Therapeutics Research
The combination of 2'-O-methoxyethyl and 5-methylcytosine modifications has been instrumental in the advancement of oligonucleotide therapeutics, leading to the development of more potent, stable, and specific drugs.
The 2'-O-methoxyethyl (MOE) modification is a hallmark of second-generation antisense oligonucleotides (ASOs) nih.govnih.gov. This modification confers several advantageous properties:
Enhanced Binding Affinity: The 2'-MOE group helps to lock the sugar ring in a conformation that is favorable for binding to the target RNA, increasing the stability of the oligonucleotide-RNA duplex genelink.com.
Increased Nuclease Resistance: The modification protects the oligonucleotide from degradation by cellular nucleases, prolonging its half-life in the body idtdna.comnih.gov.
Reduced Toxicity: Compared to earlier modifications, the 2'-MOE group is associated with lower cellular toxicity nih.gov.
The 5-methylcytosine modification also plays a crucial role in ASO design. It can increase the specificity of the ASO for its target sequence and, as previously mentioned, can mitigate the immunostimulatory effects of CpG motifs nih.gov. The successful ASO drugs Mipomersen and Nusinersen both incorporate 5-methylcytosine modifications genelink.com.
The pharmacokinetic properties of 2'-O-MOE modified ASOs have been extensively studied. These oligonucleotides are resistant to metabolism in plasma and tissues, and their distribution and clearance can be fine-tuned by combining the 2'-MOE modification with different backbone chemistries, such as phosphorothioate (PS) or phosphodiester (PO) linkages idtdna.com.
Table 1: Comparison of Chemical Modifications in Antisense Oligonucleotides
| Modification | Key Advantages |
|---|---|
| Phosphorothioate (PS) Backbone | Increased nuclease resistance. |
| 2'-O-Methoxyethyl (2'-MOE) | Enhanced binding affinity, increased nuclease resistance, lower toxicity. nih.govnih.gov |
| 5-Methylcytosine | Increased specificity, reduced immunogenicity of CpG motifs. nih.govgenelink.com |
| Locked Nucleic Acid (LNA) | Very high binding affinity. |
Beyond traditional antisense mechanisms that lead to mRNA degradation, 2'-MOE modifications are critical in the design of splice-switching oligonucleotides (SSOs). SSOs are short, synthetic nucleic acids that bind to pre-mRNA and block the access of the splicing machinery to specific splice sites nih.gov. This can be used to correct splicing defects that cause disease.
For SSOs to function effectively, they must bind to their target sequence without being degraded by RNase H. The 2'-MOE modification, along with other 2'-sugar modifications like 2'-O-methyl (2'-OMe), makes the oligonucleotide resistant to RNase H cleavage nih.gov. This allows the SSO to act as a steric block, physically preventing splicing factors from binding to the pre-mRNA nih.gov.
This technology has led to the development of several FDA-approved drugs for diseases like Duchenne muscular dystrophy (e.g., Eteplirsen) and spinal muscular atrophy (e.g., Nusinersen), which are based on splice-switching ASOs with modifications such as 2'-MOE or phosphorodiamidate morpholino oligomers (PMO).
While the primary focus has been on ASOs and SSOs, modifications like 2'-MOE are also utilized in the design of small interfering RNAs (siRNAs) to enhance their stability and reduce off-target effects nih.gov.
Table 2: Examples of Approved Splice-Switching Oligonucleotide Drugs
| Drug Name | Disease | Target/Mechanism |
|---|---|---|
| Eteplirsen | Duchenne Muscular Dystrophy | Exon 51 skipping in the dystrophin gene. |
| Nusinersen | Spinal Muscular Atrophy | Promotes inclusion of exon 7 in the SMN2 gene. genelink.com |
| Golodirsen | Duchenne Muscular Dystrophy | Exon 53 skipping in the dystrophin gene. |
| Casimersen | Duchenne Muscular Dystrophy | Exon 45 skipping in the dystrophin gene. |
| Viltolarsen | Duchenne Muscular Dystrophy | Exon 53 skipping in the dystrophin gene. |
The concept of "occupancy-only" oligonucleotides is embodied by steric-blocking ASOs, such as the splice-switching oligonucleotides discussed above. Unlike RNase H-dependent ASOs that cause the degradation of their target mRNA, occupancy-only oligonucleotides work by simply binding to a target RNA and physically obstructing its normal function genelink.comnih.gov.
The 2'-O-methoxyethyl modification is a key enabler of this mechanism. By conferring high binding affinity and, crucially, resistance to RNase H, 2'-MOE modifications allow the oligonucleotide to remain bound to its target pre-mRNA or mRNA for an extended period, effectively blocking interactions with other molecules like splicing factors or the ribosomal machinery nih.gov. This steric hindrance can be used to modulate splicing, as seen with SSOs, or to inhibit the translation of a protein without degrading the mRNA transcript. The development of these highly stable and specific occupancy-only oligonucleotides represents a significant expansion of the therapeutic potential of nucleic acid-based drugs.
Table 3: List of Compound Names
| Compound Name | |
|---|---|
| 2'-o-(2-Methoxyethyl)-5-methylcytidine | |
| 2'-O-(2-Methoxyethyl) (2'-MOE) | |
| 5-methylcytosine | |
| Fomivirsen | |
| Mipomersen | |
| Nusinersen | |
| Eteplirsen | |
| Golodirsen | |
| Casimersen | |
| Viltolarsen | |
| 2'-O-methyl (2'-OMe) | |
| 2'-O-methoxyethyl-4'-thioRNA (MOE-sRNA) | |
| Phosphorothioate (PS) | |
| Phosphodiester (PO) | |
| Locked Nucleic Acid (LNA) |
Structure Activity Relationship Sar Studies of 2 O 2 Methoxyethyl 5 Methylcytidine Modifications
Correlating 2'-O-(2-Methoxyethyl) Modification with Biological Efficacy
The 2'-O-(2-methoxyethyl) (2'-MOE) modification is a cornerstone of second-generation antisense technology, offering a significant enhancement of the therapeutic properties of oligonucleotides. idtdna.com The introduction of the 2'-MOE group at the ribose sugar moiety increases the binding affinity of ASOs to their target RNA. genelink.com This modification pre-organizes the sugar into an RNA-like C3'-endo pucker conformation, which is favorable for forming stable duplexes with RNA. nih.govresearchgate.net
Key benefits of the 2'-MOE modification include:
Enhanced Nuclease Resistance : ASOs containing 2'-MOE modifications exhibit substantially improved stability against degradation by endo- and exonucleases present in plasma and tissues. idtdna.comnih.govcapes.gov.br Studies have shown that fully 2'-MOE modified oligonucleotides are completely stable with no measurable metabolites observed within 8 hours of administration in rats. nih.govcapes.gov.br
Increased Target Binding Affinity : The 2'-MOE group enhances the thermal stability of the duplex formed between the ASO and the target mRNA, which correlates with increased antisense effectiveness. genelink.comnih.gov
Consistent Biological Activity : Compared to other 2'-substitutions like 2'-O-methyl, 2'-MOE gapmers have been shown to provide more consistent and potent knockdown of endogenous gene expression across various target sites. idtdna.comnih.gov
Favorable Pharmacokinetic Profile : The modification contributes to an improved pharmacokinetic and toxicity profile, making it a valuable component in the design of antisense drugs. nih.gov In fact, several approved ASO drugs utilize this chemistry. rsc.orgnih.gov
These properties collectively contribute to the high biological efficacy of 2'-MOE modified ASOs, making this modification one of the most successful and widely used in the field of oligonucleotide therapeutics. idtdna.com
Effects of 5-Methyl Substitution on Cytosine Base Activity
The methylation of cytosine at the C-5 position to create 5-methylcytidine (B43896) is another critical modification used to refine the properties of antisense oligonucleotides. This subtle alteration to the nucleobase can have a significant impact on the ASO's performance.
Primary effects of the 5-methylcytosine (B146107) modification include:
Increased Hybridization Stability : The methyl group is hydrophobic and helps to displace water molecules from the duplex upon hybridization, leading to a more stable bond between the ASO and its RNA target. biosyn.combiosearchtech.com Each substitution can raise the melting temperature (Tm) of the duplex, which allows for the use of shorter, more specific oligonucleotides. biosyn.combiosearchtech.com
Enhanced Specificity and Binding : The increased binding affinity can help the ASO overcome secondary structures within the target RNA that might otherwise impede annealing. biosyn.com This enhanced binding contributes to greater specificity and can reduce off-target effects. biosearchtech.comnih.gov
Modulation of Immune Response : Unmethylated cytosine-guanine (CpG) sequences in oligonucleotides can be recognized by the immune system as foreign, triggering inflammatory responses. biosearchtech.com Methylating the cytosine within these CpG motifs can prevent or significantly reduce this immunestimulatory activity, which is a crucial consideration for therapeutic applications. nih.gov
The inclusion of 5-methylcytidine, often in conjunction with sugar and backbone modifications, is a key strategy for optimizing ASO activity by enhancing binding, increasing specificity, and mitigating potential immune-related side effects. nih.gov
Influence of Internucleotide Linkages (e.g., Phosphorothioate (B77711), Mesyl phosphoramidate)
The phosphodiester backbone of natural nucleic acids is rapidly degraded by nucleases. To overcome this, the internucleotide linkages are chemically modified. The choice of linkage significantly influences the ASO's stability, protein binding characteristics, and mechanism of action.
Phosphorothioate (PS) Linkage The phosphorothioate linkage, where a non-bridging oxygen atom in the phosphate (B84403) group is replaced by a sulfur atom, is the most common modification used in antisense therapeutics. nih.govsigmaaldrich.com
Properties : This modification confers significant resistance to nuclease degradation. sigmaaldrich.comsyngenis.com It is also one of the few backbone modifications that supports the activity of RNase H, an enzyme that cleaves the RNA strand of a DNA:RNA duplex and is a primary mechanism for ASO-mediated gene silencing. nih.govoup.com
Drawbacks : The sulfurization process creates a chiral center at the phosphorus atom, resulting in a mixture of diastereomers (Rp and Sp), which can have different biological properties. sigmaaldrich.com PS linkages also increase non-specific binding to proteins, which can sometimes lead to toxicity. idtdna.com
Mesyl Phosphoramidate (B1195095) (MsPA) Linkage The mesyl phosphoramidate (MsPA) linkage is a more recent innovation designed as an alternative to the PS linkage. In the MsPA linkage, a non-bridging oxygen is replaced with a methanesulfonylamido group. oup.com
Properties : Like PS, the MsPA linkage is negatively charged, but it lacks the negatively charged sulfur atom that is a key pharmacophore for non-specific protein binding. oup.comnih.gov This can lead to reduced toxicity compared to PS-modified ASOs. nih.govresearchgate.net
Table 1: Comparison of Internucleotide Linkages
| Feature | Phosphorothioate (PS) | Mesyl Phosphoramidate (MsPA) |
|---|---|---|
| Primary Function | Provides nuclease resistance, supports RNase H activity. nih.govnih.gov | Provides nuclease resistance, supports RNase H activity, aims to reduce toxicity. oup.comgenelink.com |
| Charge | Negative. sigmaaldrich.com | Negative. oup.com |
| Chirality | Creates chiral phosphorus center (Rp/Sp diastereomers). sigmaaldrich.com | Creates chiral phosphorus center. |
| Toxicity Profile | Associated with non-specific protein binding that can cause toxicity. idtdna.com | Designed to have lower non-specific protein binding and reduced toxicity. nih.govresearchgate.net |
| RNase H Activation | Yes. nih.gov | Yes, potentially more efficient than PS in some contexts. genelink.com |
Comparative Analysis with Other 2'-Modified Nucleosides
The 2'-MOE modification is one of several "second-generation" chemistries designed to improve upon early ASO designs. A comparative analysis highlights its specific advantages and disadvantages relative to other important 2'-modified nucleosides.
2'-O-Methyl (2'-OMe) : This is one of the simplest 2'-alkyl modifications. While it increases nuclease resistance and binding affinity, it is generally considered less potent than 2'-MOE. nih.gov Studies directly comparing the two show that 2'-MOE ASOs consistently achieve a greater reduction in target mRNA levels. idtdna.comshodex.com
2'-Fluoro (2'-F) : The 2'-fluoro modification provides high binding affinity due to the electronegativity of fluorine, which favors a C3'-endo sugar pucker. syngenis.com In some studies, 2'-F ASOs showed enhanced activity over their 2'-OMe counterparts, but potential in vivo toxicity has been a concern that may require further chemical optimization to resolve. acs.org
Locked Nucleic Acid (LNA) : LNA contains a methylene (B1212753) bridge that "locks" the ribose ring in a C3'-endo conformation, leading to exceptionally high binding affinity for target RNA. nih.gov LNA-containing ASOs are often more potent than 2'-MOE ASOs. nih.govoup.com However, this high affinity can also lead to significant hepatotoxicity, a risk that appears to be lower with the more flexible 2'-MOE modification. nih.gov
Constrained Ethyl (cEt) : The cEt modification was designed to combine the high affinity of LNA with the favorable safety profile of 2'-MOE. nih.govnih.gov ASOs with cEt modifications have shown improved potency over standard second-generation ASOs without a corresponding increase in toxicity, making them a promising design for future therapeutics. acs.org
Phosphorodiamidate Morpholino Oligomer (PMO) : PMOs feature a completely different backbone structure (morpholino rings joined by phosphorodiamidate linkages) instead of a modified ribose sugar. nih.gov They are uncharged and function via steric hindrance rather than RNase H-mediated degradation. In a direct comparison in a mouse model of Spinal Muscular Atrophy (SMA), a 2'-MOE ASO was more efficacious at the same molar dose than a PMO, demonstrating longer survival and more persistent effects, although the PMO showed a more robust initial effect in the central nervous system. nih.govnih.govresearchgate.net
Peptide Nucleic Acid (PNA) : PNA is another DNA mimic where the entire sugar-phosphate backbone is replaced by a polyamide chain. nih.govscite.ai PNAs are neutrally charged and exhibit very high binding affinity and stability. researchgate.netscite.ai However, their different chemical nature presents unique challenges for delivery and mechanism of action compared to charged oligonucleotides like those containing 2'-MOE. researchgate.net
Table 2: Comparative Properties of 2'-Modified Nucleosides
| Modification | Relative Binding Affinity | Relative Potency | Key Features & Findings |
|---|---|---|---|
| 2'-O-(2-Methoxyethyl) (2'-MOE) | High | High | Well-balanced profile of potency, nuclease resistance, and safety; widely used in approved drugs. idtdna.comrsc.org |
| 2'-O-Methyl (2'-OMe) | Moderate | Moderate | Less potent than 2'-MOE but cost-effective; improves stability over unmodified RNA. idtdna.comnih.govoup.com |
| 2'-Fluoro (2'-F) | High | High | High affinity, but has been associated with in vivo toxicity in some studies. acs.org |
| Locked Nucleic Acid (LNA) | Very High | Very High | Extremely high potency but can be associated with significant hepatotoxicity. nih.govoup.com |
| Constrained Ethyl (cEt) | Very High | Very High | Combines high affinity of LNA with a potentially better safety profile. acs.org |
| PMO (Backbone) | High | High | Steric-blocking mechanism; uncharged backbone; less persistent effect than 2'-MOE in some models. nih.govnih.gov |
| PNA (Backbone) | Very High | High | Steric-blocking mechanism; uncharged backbone; excellent stability but different delivery properties. researchgate.netscite.ai |
Advanced Analytical Methodologies for 2 O 2 Methoxyethyl 5 Methylcytidine and Its Derivatives
Mass Spectrometry Techniques
Mass spectrometry (MS) stands as a powerful tool for the analysis of modified nucleosides, offering high sensitivity and structural information. When coupled with liquid chromatography (LC), it provides a robust platform for identifying and quantifying compounds like 2'-O-(2-Methoxyethyl)-5-methylcytidine in complex biological matrices.
Electrospray ionization (ESI) is a commonly employed soft ionization technique that generates intact molecular ions of the nucleosides. nih.gov During ESI-MS analysis, the glycosidic bond between the nucleobase and the ribose moiety is prone to fragmentation, resulting in a characteristic protonated molecular ion and a protonated nucleobase ion. nih.gov This fragmentation pattern is a key identifier for nucleosides.
Tandem mass spectrometry (MS/MS), often utilizing collision-induced dissociation (CID), provides deeper structural insights. nih.gov The fragmentation of the molecular ion and the subsequent analysis of the product ions can confirm the identity of the nucleoside and its modifications. For instance, the fragmentation of 2'-O-(2-Methoxyethyl)-5-methylcytidine would be expected to yield specific fragments corresponding to the loss of the 2'-O-(2-methoxyethyl) group and the methylated cytosine base. The stability of certain fragment ions, such as acylium ions ([RCO]+), can influence the observed fragmentation pattern. chemguide.co.uklibretexts.org High-resolution mass spectrometry (HRMS) further enhances the analysis by providing accurate mass measurements, which aids in the unambiguous identification of the elemental composition of the parent and fragment ions. nih.govresearchgate.net
| Parameter | Description | Relevance to 2'-O-(2-Methoxyethyl)-5-methylcytidine |
|---|---|---|
| Ionization Mode | Typically positive ion mode for nucleosides to generate protonated molecules [M+H]⁺. | Facilitates the detection of the molecular ion of the compound. |
| Parent Ion (m/z) | The mass-to-charge ratio of the intact molecule. For C13H21N3O6, the expected monoisotopic mass is approximately 315.14 Da. nih.gov | Primary identifier in a mass spectrum. |
| Key Fragment Ions | Generated by the cleavage of the glycosidic bond and fragmentation of the methoxyethyl group. | Provides structural confirmation of the base, sugar, and modifications. |
| Collision Energy | The energy used in MS/MS to induce fragmentation. This is optimized for each compound. | Controls the extent of fragmentation to obtain informative product ion spectra. |
Chromatographic Separations
Chromatographic techniques are essential for separating 2'-O-(2-Methoxyethyl)-5-methylcytidine from other nucleosides and matrix components prior to detection. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the most widely used methods. nih.govnih.govthepharmajournal.com
Reversed-phase (RP) chromatography is a common approach, typically employing C18 columns. nih.govnih.gov The separation is based on the hydrophobicity of the analytes. A gradient elution with a mobile phase consisting of an aqueous buffer (often containing a small amount of acid like formic acid to improve peak shape and ionization efficiency) and an organic modifier (such as acetonitrile (B52724) or methanol) is typically used. nih.govhelixchrom.com
For more polar modified nucleosides, hydrophilic interaction liquid chromatography (HILIC) has emerged as a valuable alternative. nih.gov HILIC utilizes a polar stationary phase and a mobile phase with a high percentage of organic solvent, which is effective for retaining and separating highly polar compounds.
The choice of column and mobile phase is critical for achieving optimal separation. For instance, a Kinetex® Polar C18 column has been shown to be suitable for separating targeted nucleosides. nih.gov UPLC systems, with their smaller particle-sized columns (typically <2 µm), offer significant advantages over traditional HPLC, including higher resolution, improved sensitivity, and faster analysis times. youtube.comyoutube.com
| Technique | Stationary Phase Example | Mobile Phase Example | Advantages for Nucleoside Analysis |
|---|---|---|---|
| Reversed-Phase HPLC/UPLC | C18 nih.govnih.gov | Water/Acetonitrile with Formic Acid nih.gov | Good separation of a wide range of nucleosides; robust and widely available. |
| HILIC | Amide or other polar phases | Acetonitrile/Water with buffer nih.gov | Enhanced retention and separation of very polar nucleosides and their derivatives. |
Spectroscopic Characterization
Spectroscopic methods provide valuable information about the chemical structure and properties of 2'-O-(2-Methoxyethyl)-5-methylcytidine.
Ultraviolet (UV) spectroscopy is a simpler technique that is also useful for the characterization and quantification of nucleosides. nih.gov The aromatic nature of the pyrimidine (B1678525) ring in 2'-O-(2-Methoxyethyl)-5-methylcytidine results in a characteristic UV absorbance spectrum. nih.gov The wavelength of maximum absorbance (λmax) can be used for identification, and the absorbance value is proportional to the concentration, allowing for quantification when a reference standard is available. nih.gov
| Technique | Observed Feature | Structural Information Provided |
|---|---|---|
| 1H NMR | Chemical shifts and coupling constants of protons. chemicalbook.com | Confirms the presence of the methoxyethyl, methyl, and ribose moieties. |
| 2D NMR (COSY, NOESY) | Correlation peaks between protons. nih.gov | Determines the connectivity of atoms and the 3D conformation of the molecule. |
| UV Spectroscopy | Maximum absorbance wavelength (λmax). nih.gov | Characteristic of the pyrimidine chromophore, useful for identification and quantification. |
Quantitative Analysis of Modified Nucleosides in Biological Samples
The accurate quantification of modified nucleosides like 2'-O-(2-Methoxyethyl)-5-methylcytidine in biological samples such as urine, plasma, and cellular RNA is critical for biomarker discovery and for understanding their physiological and pathological roles. nih.govresearchgate.net
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high selectivity and sensitivity. nih.govnih.govnih.govcolab.ws The method typically involves the use of stable isotope-labeled internal standards, which have the same chemical properties as the analyte but a different mass. nih.govnih.gov This isotope dilution method corrects for variations in sample preparation and matrix effects, leading to highly accurate and precise quantification. nih.gov
For analysis, biological samples undergo a preparation process that may include enzymatic hydrolysis of RNA to release individual nucleosides, followed by solid-phase extraction (SPE) to clean up the sample and enrich the analytes. nih.govnih.gov The LC-MS/MS system is then operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for the target nucleoside and its internal standard are monitored. nih.gov This provides a high degree of specificity, minimizing interference from other components in the biological matrix. nih.gov Using this approach, researchers have successfully quantified a range of modified nucleosides, including 2'-O-methylcytidine, in urine and various tissues. nih.gov
| Analytical Platform | Sample Preparation | Quantification Strategy | Application Example |
|---|---|---|---|
| LC-MS/MS nih.gov | Enzymatic digestion (for RNA), Solid-Phase Extraction (SPE) nih.govnih.gov | Stable Isotope Dilution with MRM nih.govnih.gov | Quantification of methylated nucleosides in human urine for cancer biomarker studies. nih.gov |
| UPLC-MS/MS nih.gov | Enzymatic digestion of mRNA. nih.gov | Calibration curve with internal standard. | Determination of nucleosides in liver mRNA. nih.gov |
Future Research Directions and Translational Perspectives
Elucidating Novel Biological Functions and Metabolic Pathways of Modified Cytidines
While the primary use of 2'-O-(2-Methoxyethyl) modifications is to enhance the drug-like properties of oligonucleotides, research into the fundamental biology of modified cytidines is uncovering a landscape of complex regulatory functions. RNA modifications are no longer seen as static marks but as dynamic players in gene regulation. researchgate.net
The discovery of novel cytidine (B196190) modifications in mammalian RNA has opened new avenues of investigation. rsc.orgrsc.org For instance, researchers have identified dual-methylated cytidines like N4,2′-O-dimethylcytidine (m⁴Cm) and 5,2′-O-dimethylcytidine (m⁵Cm), and even the previously undiscovered 3,2′-O-dimethylcytidine (m³Cm) in mammals. rsc.orgrsc.org These discoveries broaden the known diversity of RNA modifications and suggest new layers of gene expression control. rsc.orgrsc.org The stable isotope tracing has confirmed that S-adenosyl-L-methionine serves as the methyl donor for these dimethylations. rsc.orgrsc.org
Metabolic pathways are also a key focus. The oxidative metabolism of 5-methylcytidine (B43896) (m⁵C) in RNA is now known to produce 5-hydroxymethylcytidine (B44077) (hm⁵C) and subsequently 2′-O-methyl-5-hydroxymethylcytidine (hm⁵Cm). nih.govresearchgate.netcam.ac.uk Understanding the enzymes and cellular conditions that govern these conversions is a critical area of future research. Techniques are being developed to analyze these metabolic pathways in cells, which can clarify the roles of enzymes like cytidine deaminase (CDD) and dCMP deaminase in the activation and inactivation of cytidine analogues. nih.gov
Furthermore, the biological functions of these modifications are being actively explored. Some modified cytidines, like 5-formylcytidine (B110004) (f⁵C), can expand the decoding capacity of tRNA, allowing a single tRNA to recognize multiple codons and altering the genetic code itself. nih.gov Others, like m⁵C, are involved in a wide array of biological processes, including cell metabolism, apoptosis, and tumorigenesis, through the action of specific m⁵C-binding proteins. frontiersin.org Elucidating the precise function of each modification—whether it affects RNA stability, localization, translation, or interaction with proteins—remains a significant goal.
Table 1: Novel Modified Cytidines and Their Biological Significance
| Modified Cytidine | Abbreviation | Key Biological Function/Role | Key Metabolic Pathway Note |
|---|---|---|---|
| 5-Formylcytidine | f⁵C | Expands codon decoding at the wobble position of tRNA. nih.gov | Can be formed from the oxidation of 5-methylcytidine. researchgate.net |
| 5-Hydroxymethylcytidine | hm⁵C | Enriched in tRNA; potential role in stress response and post-transcriptional regulation. nih.govfrontiersin.org | Direct oxidative metabolite of 5-methylcytidine (m⁵C). nih.govresearchgate.net |
| 2′-O-Methyl-5-hydroxymethylcytidine | hm⁵Cm | A second oxidative derivative of m⁵C found in RNA of higher organisms; may promote tRNA stability. nih.govcam.ac.uk | Identified as a metabolite of hm⁵C. nih.govresearchgate.netcam.ac.uk |
| N4,2′-O-dimethylcytidine | m⁴Cm | Found in 18S rRNA of mammalian cells. rsc.orgrsc.org | Methylation is derived from S-adenosyl-L-methionine. rsc.orgrsc.org |
| 3,2′-O-dimethylcytidine | m³Cm | A novel modification discovered in the small RNA of mammals. rsc.orgrsc.org | Methylation is derived from S-adenosyl-L-methionine. rsc.orgrsc.org |
Designing Enhanced Oligonucleotide Architectures
The rational design of therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), relies heavily on chemical modifications to achieve desired properties. The 2'-O-(2-Methoxyethyl) (2'-MOE) group, a hallmark of second-generation ASO technology, is a prime example of a modification that enhances performance. nih.gov Future research will continue to refine these designs for greater potency and better tolerability. researchgate.net
A central strategy in ASO design is the "gapmer" architecture. acs.org These are single-stranded oligonucleotides with a central region or "gap" of unmodified DNA nucleotides, which is necessary to recruit the enzyme RNase H for target mRNA degradation. acs.org This gap is flanked by "wings" composed of modified nucleotides, such as those containing 2'-MOE. acs.org This architecture provides a balance of high binding affinity and nuclease resistance from the wings with the gene-silencing activity of the central gap. nih.govacs.org
The 2'-MOE modification confers several key advantages, including:
Increased Binding Affinity : It enhances the binding strength to complementary RNA targets. idtdna.com
Nuclease Resistance : It protects the oligonucleotide from degradation by cellular enzymes, increasing its stability and duration of action. idtdna.commdpi.com
Reduced Toxicity : Compared to earlier modifications, 2'-MOE has shown a more favorable toxicity profile. idtdna.com
Research is continuously exploring new modifications and combinations to push the boundaries of oligonucleotide performance. mdpi.com This includes other 2'-sugar modifications like 2'-O-Methyl (2'-OMe) and locked nucleic acids (LNAs), which "lock" the sugar into a specific conformation, leading to very high binding affinity. nih.govidtdna.com The development of novel modifications, such as 4'-O-methoxyethyl, has also shown promise in improving nuclease resistance and maintaining RNAi activity. nih.gov The design principles for these complex molecules are becoming foundational for creating next-generation therapeutic agents. mdpi.com
Table 2: Comparison of Key Chemical Modifications in Oligonucleotide Architecture
| Modification | Abbreviation | Key Structural Feature | Impact on Binding Affinity (to RNA) | Nuclease Resistance | RNase H Activation |
|---|---|---|---|---|---|
| 2'-O-Methoxyethyl | 2'-MOE | An OCH₂CH₂OCH₃ group at the 2' position of the ribose sugar. nih.gov | High | High | No |
| 2'-O-Methyl | 2'-OMe | An OCH₃ group at the 2' position of the ribose sugar. idtdna.com | Moderate-High | High | No |
| Locked Nucleic Acid | LNA | A methylene (B1212753) bridge connecting the 2'-O and 4'-C of the ribose sugar. nih.gov | Very High | Very High | No |
| Phosphorothioate (B77711) | PS | A sulfur atom replaces a non-bridging oxygen in the phosphate (B84403) backbone. mdpi.com | Decreased | High | Yes |
| Deoxyribonucleic Acid | DNA | Lacks a hydroxyl group at the 2' position. ncert.nic.in | Baseline | Low | Yes |
Advancements in Delivery Strategies for Research Models
A significant hurdle for oligonucleotide therapeutics is effective delivery to their intracellular sites of action. oup.comnih.gov While chemical modifications like 2'-MOE enhance stability in circulation, getting these large, negatively charged molecules across the cell membrane remains a challenge. nih.govnih.gov Future research is focused on creating sophisticated delivery systems to improve cellular uptake and tissue-specific targeting in research models. nih.gov
Delivery strategies can be broadly divided into two categories: direct conjugation and carrier-based systems.
Direct Conjugation : This approach involves covalently attaching a targeting ligand or other beneficial molecule directly to the oligonucleotide. nih.govnih.gov These ligands can be peptides, antibodies, or carbohydrates that bind to specific receptors on the cell surface, facilitating uptake. oup.comnih.gov This strategy offers the potential for highly selective cell targeting. oup.com
Carrier-Based Systems : This strategy encapsulates oligonucleotides within nanoparticles to protect them and promote cellular entry. nih.gov These nanocarriers can be designed to exploit biological pathways for uptake and can be decorated with ligands for active targeting. nih.gov This approach can also help the oligonucleotide escape from endosomes into the cytoplasm, which is crucial for its function. nih.gov
Advances in nanocarrier technology are providing a diverse toolkit for oligonucleotide delivery in research models. acs.org Exosomes, which are natural extracellular vesicles, are also emerging as a promising vehicle for delivering ASOs and siRNAs, particularly to challenging targets like the brain. acs.org The choice of an optimal delivery method will likely depend on the specific therapeutic context and the target tissue. nih.govconsensus.app
Table 3: Overview of Delivery Systems for Oligonucleotide Research Models
| Delivery Strategy | Examples | Mechanism of Action | Advantages for Research Models |
|---|---|---|---|
| Ligand Conjugates | Antibody conjugates, peptide conjugates, carbohydrate (e.g., GalNAc) conjugates. oup.comnih.gov | Binds to specific cell surface receptors, triggering receptor-mediated endocytosis. oup.com | High potential for cell-type specificity; defined chemical composition. nih.gov |
| Cationic Liposomes | Lipoplexes (lipid-oligonucleotide complexes). nih.gov | Electrostatic interaction with the negatively charged cell membrane and oligonucleotide, promoting fusion and uptake. nih.gov | Widely used in cell culture studies for efficient transfection. nih.gov |
| Polymeric Nanoparticles | Cyclodextrin polymers, poly(lactic-co-glycolic acid) (PLGA). nih.gov | Encapsulates the oligonucleotide, protecting it from degradation and facilitating endocytosis. acs.org | Can be engineered for controlled release and surface-modified for targeting. |
| Exosomes | Natural extracellular vesicles. acs.org | Act as natural carriers, fusing with target cell membranes to deliver their cargo. acs.org | Low immunogenicity; ability to cross biological barriers like the blood-brain barrier. acs.org |
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for 2'-O-(2-Methoxyethyl)-5-methylcytidine, and how do protecting groups affect reaction efficiency?
- Methodology : Synthesis typically involves sequential protection and functionalization steps. For example:
- 5'-OH Protection : Use of dimethoxytrityl (DMT) groups to selectively protect the 5'-hydroxyl, enabling site-specific modification at the 2'-position .
- 2'-O-MOE Introduction : Alkylation with 2-methoxyethyl reagents under anhydrous conditions (e.g., using sodium hydride as a base) .
- Deprotection : Acidic cleavage of the DMT group (e.g., trifluoroacetic acid) followed by purification via reverse-phase HPLC .
- Critical Parameters : Reaction temperature, stoichiometry of alkylating agents, and choice of solvent (e.g., DMF or THF) significantly impact yield and purity.
Q. Which analytical techniques are most reliable for verifying the structural integrity of 2'-O-(2-Methoxyethyl)-5-methylcytidine?
- Spectroscopic Methods :
- NMR : 1H and 13C NMR confirm substitution patterns (e.g., absence of 2'-OH resonance, presence of methoxyethyl protons) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Chromatographic Methods :
- UHPLC : Paired with UV detection (260 nm) or tandem MS for purity assessment and quantification .
Advanced Research Questions
Q. What analytical challenges arise when quantifying 2'-O-(2-Methoxyethyl)-5-methylcytidine in biological matrices, and how can they be mitigated?
- Challenges :
- Low Abundance : The compound may exist at femtomolar levels in cellular RNA, requiring attomole-sensitive LC-MS/MS methods .
- Matrix Interference : Co-eluting metabolites (e.g., unmodified nucleosides) complicate detection.
- Solutions :
- Isotope Dilution : Use of 13C/15N-labeled internal standards for precise quantification .
- Sample Preparation : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18 + ion exchange) improves selectivity .
Q. How does the 2'-O-(2-Methoxyethyl) modification enhance mRNA therapeutic efficacy?
- Mechanistic Insights :
- Nuclease Resistance : The bulky 2'-O-MOE group sterically hinders RNase activity, prolonging mRNA half-life .
- Reduced Immunogenicity : Modified nucleosides evade recognition by Toll-like receptors (TLRs), minimizing inflammatory cytokine release .
- Experimental Validation :
- In Vitro Models : Transfection of modified mRNA into dendritic cells, followed by cytokine profiling (e.g., IL-6, TNF-α ELISA) .
- In Vivo Studies : Murine models assessing protein expression durability and immune cell infiltration .
Q. What methodologies are used to evaluate the pharmacokinetic (PK) behavior of 2'-O-(2-Methoxyethyl)-5-methylcytidine in vivo?
- Approaches :
- Radiolabeling : Incorporation of 3H or 14C isotopes into the nucleoside for tracking distribution .
- LC-MS/MS : Quantification in plasma, liver, and kidney tissues to determine clearance rates and bioavailability .
- Key Parameters : Half-life (t1/2), volume of distribution (Vd), and area under the curve (AUC) are calculated using non-compartmental analysis.
Q. How does the 2'-O-MOE modification affect hydrogen bonding and base-pairing in RNA duplexes?
- Structural Studies :
- Thermal Denaturation (Tm) : Increased Tm values indicate enhanced duplex stability due to reduced conformational flexibility .
- Molecular Dynamics (MD) Simulations : Predicts altered sugar pucker dynamics and minor groove interactions .
- Functional Impact : Despite steric bulk, the modification maintains Watson-Crick pairing, as shown by X-ray crystallography of modified RNA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
